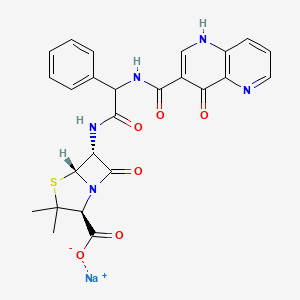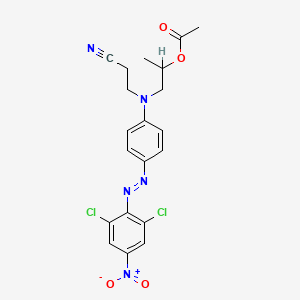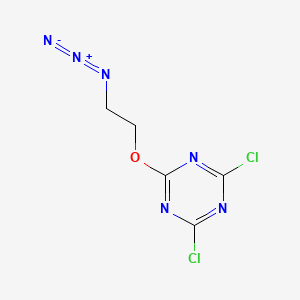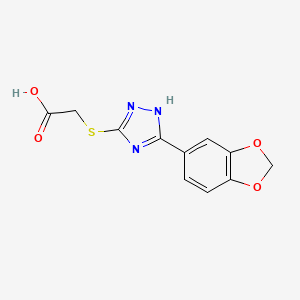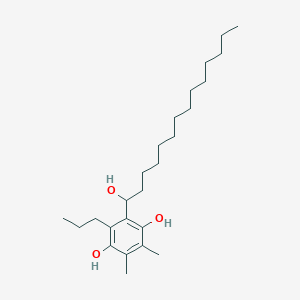
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol is an organic compound characterized by a long alkyl chain and a benzene ring with hydroxyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, yielding simpler hydrocarbons.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism by which 2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The long alkyl chain may interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxytetradecyl)benzene-1,4-diol: Similar structure but lacks the methyl and propyl substituents.
5,6-Dimethyl-3-propylbenzene-1,4-diol: Similar benzene ring structure but lacks the long alkyl chain.
Uniqueness
2-(1-Hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol is unique due to the combination of a long alkyl chain and specific substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
76402-11-4 |
|---|---|
Molecular Formula |
C25H44O3 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2-(1-hydroxytetradecyl)-5,6-dimethyl-3-propylbenzene-1,4-diol |
InChI |
InChI=1S/C25H44O3/c1-5-7-8-9-10-11-12-13-14-15-16-18-22(26)23-21(17-6-2)24(27)19(3)20(4)25(23)28/h22,26-28H,5-18H2,1-4H3 |
InChI Key |
WYBPYERZMBLFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C1=C(C(=C(C(=C1CCC)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


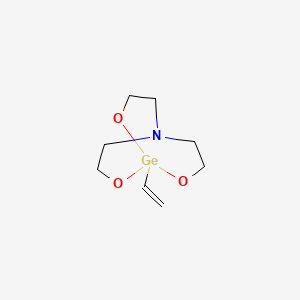
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

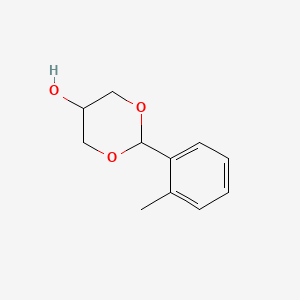

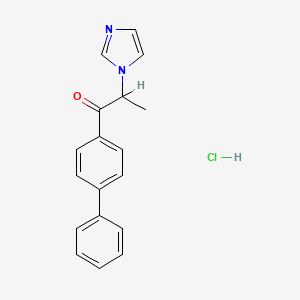
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

